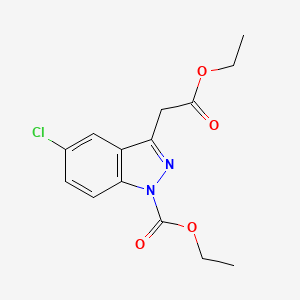
Ethyl 5-chloro-3-(2-ethoxy-2-oxoethyl)-1H-indazole-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-chloro-3-(2-ethoxy-2-oxoethyl)-1H-indazole-1-carboxylate is a synthetic organic compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a benzene ring fused to a pyrazole ring. This specific compound is characterized by the presence of an ethyl ester group, a chloro substituent, and an ethoxy-oxoethyl side chain, making it a versatile molecule for various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-chloro-3-(2-ethoxy-2-oxoethyl)-1H-indazole-1-carboxylate typically involves multiple steps:
Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of ortho-substituted hydrazines with carboxylic acids or their derivatives.
Introduction of the Chloro Group: Chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Esterification: The carboxylic acid group is esterified using ethanol in the presence of an acid catalyst.
Addition of the Ethoxy-Oxoethyl Side Chain: This step involves the reaction of the indazole ester with ethyl oxalyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 5-chloro-3-(2-ethoxy-2-oxoethyl)-1H-indazole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indazole derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 5-chloro-3-(2-ethoxy-2-oxoethyl)-1H-indazole-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Ethyl 5-chloro-3-(2-ethoxy-2-oxoethyl)-1H-indazole-1-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, contributing to its bioactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 5-chloro-3-(2-oxoethyl)-1H-indazole-1-carboxylate
- Ethyl 5-chloro-3-(2-ethoxyethyl)-1H-indazole-1-carboxylate
- Ethyl 5-chloro-3-(2-oxoethyl)-1H-indazole-1-carboxylate
Uniqueness
Ethyl 5-chloro-3-(2-ethoxy-2-oxoethyl)-1H-indazole-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethoxy-oxoethyl side chain differentiates it from other similar compounds, potentially leading to unique reactivity and bioactivity profiles.
Eigenschaften
CAS-Nummer |
88561-99-3 |
|---|---|
Molekularformel |
C14H15ClN2O4 |
Molekulargewicht |
310.73 g/mol |
IUPAC-Name |
ethyl 5-chloro-3-(2-ethoxy-2-oxoethyl)indazole-1-carboxylate |
InChI |
InChI=1S/C14H15ClN2O4/c1-3-20-13(18)8-11-10-7-9(15)5-6-12(10)17(16-11)14(19)21-4-2/h5-7H,3-4,8H2,1-2H3 |
InChI-Schlüssel |
USWNHCCAXAERGT-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC1=NN(C2=C1C=C(C=C2)Cl)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


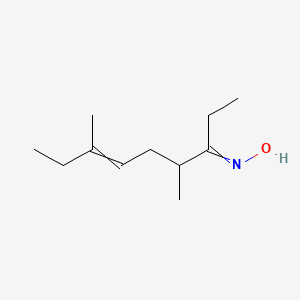
![3-[1-(4-Nitrophenyl)-3-oxo-2,3-dihydro-1H-inden-2-yl]propanoic acid](/img/structure/B14397788.png)

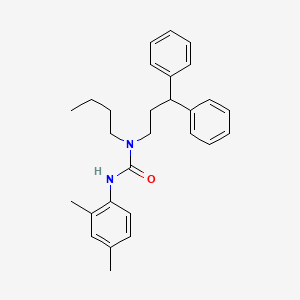
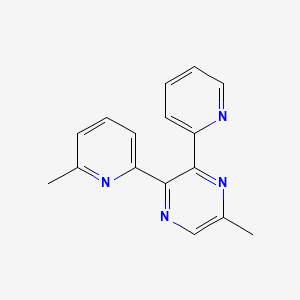
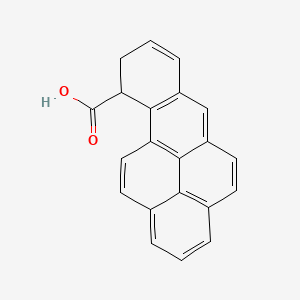
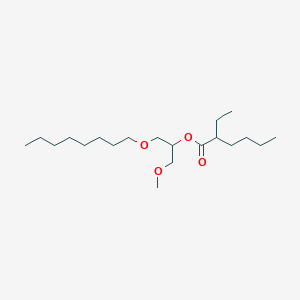
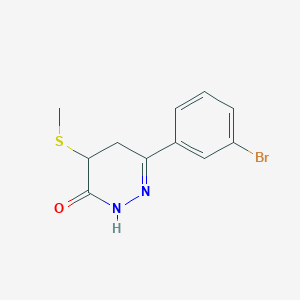

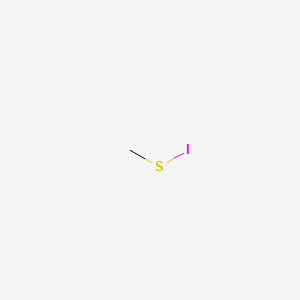
![4-Bromo-5-[(methylsulfanyl)methyl]-1,2-oxazol-3(2H)-one](/img/structure/B14397840.png)
![4,6-Dichloro-2-[4-(1H-pyrrol-1-yl)phenyl]pyrimidine](/img/structure/B14397845.png)
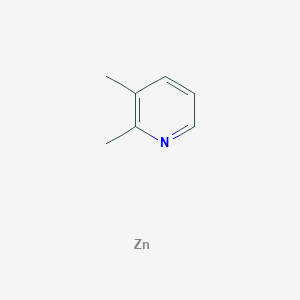
![1-[(Butylsulfanyl)methyl]-3-methylpyridin-1-ium chloride](/img/structure/B14397851.png)
